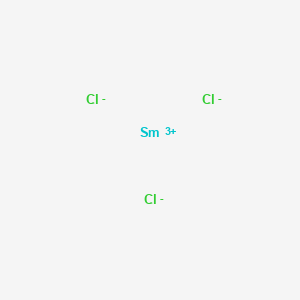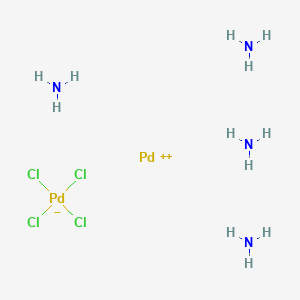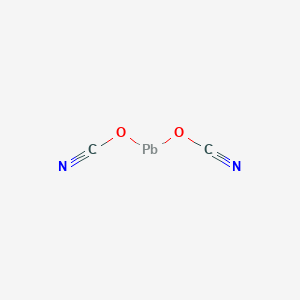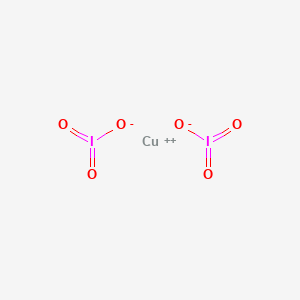
Iron oxide (Fe2O3), hydrate
Übersicht
Beschreibung
Iron (III) oxide, also known as ferric oxide or hematite, is an inorganic compound with the formula Fe2O3 . It is one of the three main oxides of iron, the other two being iron (II) oxide (FeO), which is rare, and iron (II,III) oxide (Fe3O4), which also occurs naturally as the mineral magnetite . As the mineral known as hematite, Fe2O3 is the main source of iron for the steel industry . Iron (III) oxide is readily attacked by acids .
Synthesis Analysis
Iron (III) oxide can be synthesized in a laboratory setting by electrolyzing a solution of sodium bicarbonate, an inert electrolyte, with an iron anode . The resulting hydrated iron (III) oxide, denoted as Fe(O)OH, dehydrates at approximately 200 °C .
Chemical Reactions Analysis
Iron oxide reacts with water to produce iron hydroxide: Fe2O3 + H2O → Fe(OH)3 . Iron (III) oxide also reacts with sulphuric acid to produce iron (III) sulfate and water .
Physical And Chemical Properties Analysis
Iron (III) oxide is a red solid that is odorless . It has a density of 5.25 g/cm3 . It is insoluble in water but soluble in diluted acids . It has a melting point of 1,539 °C .
Wissenschaftliche Forschungsanwendungen
Catalysis and Material Synthesis : Iron oxide is used as a catalyst, particularly in the synthesis of α-Fe2O3 nano-rods, which have potential applications in various fields due to their unique structural properties (Majid & Farzaneh, 2014).
Environmental and Industrial Applications : It is used in environmental applications, corrosion, soil science, and exhaust emissions. Additionally, it has potential uses in electronic devices such as semiconductors, paint formulations, and lithium rechargeable batteries (Yazirin et al., 2017).
Biomedical Applications : Iron oxide nanoparticles, especially γ-Fe2O3 and Fe3O4, show promising applications in separation techniques, magnetic sorting, drug delivery, cancer hyperthermia, and sensing due to their superparamagnetic properties and high specific surface area at the nanoscale (Ajinkya et al., 2020).
Corrosion and Catalysis : Iron oxide surfaces play a significant role in corrosion, catalysis, spintronics, magnetic nanoparticles for biomedicine, photoelectrochemical water splitting, and groundwater remediation (Parkinson, 2016).
Magnetism and Biochemical Applications : The different crystalline polymorphs of Fe2O3 have unique magnetic, catalytic, and biochemical properties, making them suitable for specific technical and biomedical applications (Machala et al., 2011).
Radiation Stability and Waste Treatment : Hydrated iron oxide is used in the decontamination of intermediate level liquid wastes and has shown significant radiation stability and efficacy in sorption of actinides and fission products (Rathore et al., 2004).
Nanostructured Iron Oxides : Nano-sized iron oxides have applications as catalytic materials, wastewater treatment adsorbents, pigments, coatings, gas sensors, and in various electronic devices (Mohapatra & Anand, 2011).
Agriculture : Iron oxide nanoparticles, specifically Fe2O3, have been used as a potential iron fertilizer for crops like peanuts, showing significant improvement in growth and nutrient absorption (Rui et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Iron oxide nanoparticles have found fertile ground in the field of nanotechnology, and therefore, became popular among researchers who have proven a wide variety of biomedicine, electronics, construction, environmental remediation, and energy harvesting applications . The main technological challenge is related to control of its physical characteristics such as morphology, size distribution, dispersion, crystallinity, structural defects, porosity, active area, as well as impurities .
Eigenschaften
IUPAC Name |
iron(3+);oxygen(2-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.H2O.3O/h;;1H2;;;/q2*+3;;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPQTSCLUYMZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[O-2].[O-2].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2H2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1309-37-1 (Parent) | |
| Record name | Iron oxide (Fe2O3), hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70923272 | |
| Record name | Iron(3+)ato oxido--waterato (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(III) oxide hydrate | |
CAS RN |
12259-21-1, 12022-37-6 | |
| Record name | Iron oxide (Fe2O3), hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+)ato oxido--waterato (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)

![Naphtho[2,3-d][1,3]thiazole-2(3H)-thione](/img/structure/B78341.png)








